Z-Ala-ala-pna

Description

Evolution and Significance of Synthetic Substrates in Protease Research

The field of protease research was revolutionized by the introduction of synthetic substrates in the early 1970s. nih.gov Prior to this, researchers were largely limited to using natural protein substrates, which often presented challenges in purification, quantification, and consistency. Synthetic substrates, designed to mimic the natural cleavage sites of proteases, offered a solution by providing a reproducible and easily detectable means to assay enzyme activity. haemochrom.de This innovation paved the way for detailed kinetic studies, inhibitor screening, and the diagnostic measurement of enzymes in various biological fluids. nih.gov The development of these substrates allowed for the systematic investigation of protease specificity, leading to a deeper understanding of their roles in health and disease. haemochrom.de

Overview of p-Nitroanilide Derivatives as Reporter Groups in Biochemical Assays

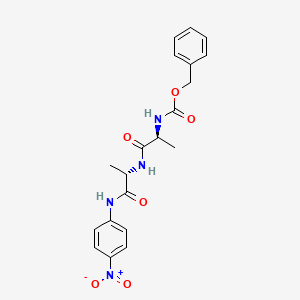

A significant breakthrough in the design of chromogenic substrates was the use of p-nitroaniline (pNA) as a reporter group. haemochrom.dencats.io Peptide chains are synthetically linked to pNA, rendering the molecule colorless. When a protease cleaves the amide bond between the peptide and the pNA, the free p-nitroaniline is released. ncats.io This liberated pNA has a distinct yellow color and a strong absorbance at a specific wavelength (typically 405 nm), which can be readily quantified using a spectrophotometer. haemochrom.deontosight.ai The rate of color development is directly proportional to the enzymatic activity, providing a simple yet powerful tool for biochemical assays. ontosight.ai The versatility of pNA has led to the creation of a wide array of peptide-pNA substrates, each tailored to the specific recognition sequence of a particular protease. haemochrom.deontosight.ai

Contextualizing Z-Ala-Ala-pNA within the Landscape of Protease Substrates

This compound, chemically known as N-Benzyloxycarbonyl-L-alanyl-L-alanine p-nitroanilide, is a specific type of chromogenic substrate designed for certain proteases. The "Z" group (benzyloxycarbonyl) is a common N-terminal protecting group in peptide synthesis, and the "Ala-Ala" dipeptide sequence dictates the substrate's specificity towards proteases that recognize and cleave after alanine (B10760859) residues. The terminal p-nitroanilide serves as the chromogenic reporter, as previously described. This compound is one of many such synthetic substrates used to characterize and quantify the activity of various peptidases. hku.hkasm.org

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6/c1-13(19(26)23-16-8-10-17(11-9-16)24(28)29)21-18(25)14(2)22-20(27)30-12-15-6-4-3-5-7-15/h3-11,13-14H,12H2,1-2H3,(H,21,25)(H,22,27)(H,23,26)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBKJDFIMPSKNT-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428630 | |

| Record name | AC1OLRRE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61043-58-1 | |

| Record name | AC1OLRRE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Z Ala Ala Pna and Analogues

Strategies for Peptide Bond Formation in Z-Ala-ala-pNA Synthesis

The formation of the amide bond between amino acids, and particularly the final coupling to p-nitroaniline (pNA), presents unique challenges due to the low nucleophilicity of the pNA amino group, a consequence of the electron-withdrawing nitro group. nih.govnih.gov

Liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, is a classical method for constructing peptides like this compound. This strategy involves the stepwise coupling of protected amino acid residues in a suitable organic solvent. bachem.commdpi.com The synthesis of a dipeptide, for example, typically involves the reaction of an N-terminally protected amino acid (e.g., with a benzyloxycarbonyl 'Z' group) with the ester of a second amino acid. bachem.com

The process relies on a coupling agent to activate the carboxylic acid group of the N-protected amino acid, facilitating the formation of the peptide bond. mdpi.com A variety of coupling reagents can be employed, each with different efficiencies and impacts on reaction time and potential side reactions like racemization. mdpi.com Following the coupling step, purification is necessary to remove byproducts and unreacted starting materials. For the final step in synthesizing a peptide-pNA, the protected peptide fragment is coupled to p-nitroaniline. However, this particular step can be inefficient in solution-phase due to the aforementioned low reactivity of pNA. nih.gov

Table 1: Comparison of General Parameters in a Model Solution-Phase Dipeptide Synthesis (Note: This table represents typical parameters and is for illustrative purposes; specific results vary based on the exact reactants and conditions.)

| Parameter | Details |

| N-Terminal Protection | Benzyloxycarbonyl (Z), tert-Butoxycarbonyl (Boc) |

| C-Terminal Protection | Methyl (OMe) or Ethyl (OEt) ester |

| Coupling Reagents | DCC/NHS, EDC, TBTU, TiCl₄ |

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Pyridine |

| Reaction Time | 5–24 hours |

| Work-up | Filtration, Solvent Evaporation |

| Purification | Crystallization, Column Chromatography |

| Typical Yield | 65–90% |

This table is generated based on data from multiple sources detailing general solution-phase peptide synthesis. mdpi.com

Enzymatic methods offer a green and highly specific alternative to chemical synthesis. Proteases, which normally hydrolyze peptide bonds, can be used in reverse to synthesize them under controlled, non-aqueous conditions. researchgate.net A relevant example is the subtilisin-catalyzed synthesis of the tetrapeptide Z-Ala-Ala-Leu-Phe-pNA from N-protected tripeptide methyl ester (Z-Ala-Ala-Leu-OMe) and an amino acid p-nitroanilide (Phe-pNA). taylorandfrancis.comresearchgate.net

In this model system, subtilisin 72 demonstrates high activity and stability in mixtures of organic solvents like acetonitrile (B52724) and dimethylformamide (DMF) with low water content. researchgate.net The enzyme's catalytic efficiency is influenced by the nature of the amine component, with different amino acid-pNA derivatives showing varying coupling efficiencies. taylorandfrancis.com For the synthesis of Z-Ala-Ala-Leu-Phe-pNA, a yield of 73% was achieved after 24 hours in a reaction medium of acetonitrile/DMF/water. researchgate.net Another study using a complex of subtilisin with sodium dodecyl sulfate (B86663) in 96% ethanol (B145695) reported an 87% yield for the same peptide in just 2 hours.

Research Findings on Enzymatic Synthesis of Z-Ala-Ala-Leu-Phe-pNA

Enzyme: Subtilisin 72 researchgate.net

Reactants: Z-Ala-Ala-Leu-OMe (carboxyl component) and Phe-pNA (amine component) researchgate.net

Solvent System: Acetonitrile/DMF/water mixtures researchgate.net

Optimal Conditions: A ratio of substrate to enzyme of 5000:1 in an 80% DMF/15% CH₃CN/5% H₂O mixture yielded 73% of the product after 24 hours. researchgate.net

Influence of Amine Component: The coupling efficiency catalyzed by subtilisin was observed to follow the order: H-Ala-pNA > H-Val-pNA > H-Leu-pNA > H-Phe-pNA. taylorandfrancis.com

Solid-phase peptide synthesis (SPPS) is the method of choice for producing longer peptides due to its efficiency and ease of purification. abclonal.co.kr However, the synthesis of peptide p-nitroanilides via SPPS is technically challenging. The primary obstacle is the poor nucleophilicity of the amino group of pNA, which makes its direct coupling to the resin-bound peptide inefficient. nih.govnih.gov

To circumvent this issue, several strategies have been developed:

Use of pNA Analogs: One successful approach involves using a pNA analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2), which can be more readily coupled to a resin (e.g., Wang or Rink Amide resin). nih.govnih.gov The peptide chain is then assembled onto this modified resin using standard Fmoc chemistry. The resulting product is an analog that exhibits the same spectroscopic characteristics upon enzymatic hydrolysis as the authentic peptide-pNA. nih.gov

Post-Cleavage Modification: Another strategy involves synthesizing a peptide p-aminoanilide (pAA) on a specially derivatized resin, such as a 2-chlorotrityl resin modified with p-phenylenediamine. researchgate.net After the peptide is assembled and cleaved from the resin, the p-aminoanilide is oxidized in solution to the corresponding p-nitroanilide using an oxidizing agent like Oxone®. researchgate.net

Enzymatic Peptide Synthesis Utilizing Z-Ala-Ala-Leu-OMe and Phe-pNA

Design and Generation of Analogues for Structure-Activity Relationship Studies

To understand how a protease recognizes its substrate, researchers synthesize a variety of this compound analogues and measure how these structural modifications affect the rate of enzymatic cleavage.

Systematic substitution of amino acids at different positions in a peptide substrate is a powerful tool for mapping the specificity of a protease's active site. By creating a library of peptides, such as Suc-X-Y-Ala-pNA, and testing them against an enzyme like porcine pancreatic elastase, researchers can quantify the contribution of individual amino acid side chains to binding and catalysis (kcat/Km). acs.org

For instance, studies using the Z-scales—descriptors that represent the physicochemical properties of amino acids (hydrophilicity, size, etc.)—have been used to build quantitative structure-activity relationship (QSAR) models for peptide substrates. acs.orgscribd.com These models can interpret how altering the amino acids at specific positions (e.g., X and Y in Suc-X-Y-Ala-pNA) influences the interaction with the enzyme. acs.orgscribd.com

Table 2: Example of Amino Acid Substitutions and Their Effect on Papain Inhibition (Based on a study of pseudo-peptide analogs of Suc-Ala-Val-Val-Ala-Ala-pNA)

| Peptide Analog | Modification | Relative Inhibitory Activity |

| Parent Peptide | Suc-Ala-Val-Val-Ala-Ala-pNA | Standard |

| Peptide 1 | Suc-Ala-Val-Val-Ala-ψ-[CH₂-NH]-Ala-pNA | Stronger Inhibition |

| Peptide 2 | Suc-Ala-Val-Val-ψ-[CH₂-NH]-Ala-Ala-pNA | Stronger Inhibition |

This table is adapted from findings on pseudo-peptide analogs where a peptide bond is reduced to increase resistance to enzymatic degradation, which in turn enhances inhibitory activity. pharm.or.jp

Altering the length of the peptide chain, for example by synthesizing a series of Z-(Ala)n-pNA where 'n' is 1, 2, 3, etc., provides insight into the size of the enzyme's binding pocket. The rate of hydrolysis of these substrates by a protease can reveal the optimal peptide length for binding and catalysis. For many proteases, the catalytic efficiency increases with the length of the peptide up to a certain point, after which it may plateau or decrease. This information helps to define the extent of the substrate-binding subsites adjacent to the catalytic center of the enzyme.

Modification of N-Terminal Protecting Groups

The N-terminal benzyloxycarbonyl (Z or Cbz) group in this compound is a critical feature, directing the synthesis and defining the identity of the compound. Modification at this terminus, which involves the removal of the Z-group and its potential replacement with other functionalities, is a key strategy for creating analogues with altered chemical and biochemical properties. This process relies on the principles of orthogonal protection strategies developed for peptide synthesis. wikipedia.orgpeptide.com

The modification process typically begins with the selective cleavage of the N-terminal protecting group. thermofisher.com In the case of this compound, the benzyloxycarbonyl group must be removed to expose the free α-amino group of the N-terminal alanine (B10760859) residue. This unmasked amine then becomes a reactive handle for subsequent derivatization.

Cleavage of the Benzyloxycarbonyl (Z) Group

The Z-group is known for its stability under mildly acidic and basic conditions, but it can be effectively removed under specific reductive or strongly acidic conditions. highfine.comtotal-synthesis.com The most common and mildest method for Z-group deprotection is catalytic hydrogenolysis. highfine.comtotal-synthesis.com

Catalytic Hydrogenolysis : This method involves treating the Z-protected peptide with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). highfine.comiris-biotech.de The reaction is clean, often proceeding at room temperature and atmospheric pressure, and yields the deprotected amine, toluene, and carbon dioxide as byproducts. total-synthesis.com Alternative hydrogen donors like ammonium (B1175870) formate (B1220265) or formic acid can also be used in a process known as catalytic transfer hydrogenation. highfine.com

Strong Acid Cleavage : While hydrogenolysis is preferred, conditions that could poison the catalyst (e.g., presence of sulfur-containing residues) or are incompatible with other functional groups in an analogue may necessitate the use of strong acids. highfine.com Reagents such as hydrogen bromide (HBr) in acetic acid or trifluoromethane (B1200692) sulfonic acid (TFMSA) can cleave the Z-group. thermofisher.comhighfine.com However, these harsh conditions may affect other parts of the molecule, particularly the p-nitroanilide moiety or other acid-labile protecting groups. wikipedia.org

Introduction of Alternative N-Terminal Groups

Once the N-terminal amine of the Ala-Ala-pNA backbone is exposed, it can be acylated to introduce a wide variety of new N-terminal groups. This allows for the synthesis of a diverse library of analogues from a common intermediate. The choice of the new group is dictated by the desired properties of the final compound, such as stability, solubility, or specific interactions in biochemical assays.

Common modifications include:

Acetylation : The introduction of an acetyl group (Ac) is a frequent modification used to neutralize the N-terminal charge, which can mimic the natural state of peptides within a parent protein. bachem.comcreative-proteomics.com This is typically achieved by reacting the free amine with acetic anhydride.

Alternative Carbamates : Other protecting groups can be introduced to confer different chemical properties or to allow for selective removal under conditions orthogonal to other protecting groups that might be present in a more complex analogue. The most prevalent alternatives in modern peptide synthesis are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. thermofisher.comgoogle.com

Boc Group : Introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to base and hydrogenolysis but is readily cleaved by moderate acids like trifluoroacetic acid (TFA). thermofisher.commasterorganicchemistry.com

Fmoc Group : Introduced using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acid but is cleaved by mild bases, typically a solution of piperidine (B6355638) in an organic solvent. wikipedia.org Its use would create an analogue that is stable during subsequent acid-labile modifications.

Specialized Protecting Groups : For more advanced applications, other protecting groups can be utilized. The 2-(4-nitrophenylsulfonyl)ethoxycarbonyl (Nsc) group, for instance, is similar to Fmoc in its base lability but can enhance the hydrophilicity of the peptide. researchgate.net The isonicotinyloxycarbonyl (iNoc) group offers high acid stability, making it a robust alternative to the Z-group, while being removable under mild reductive conditions different from standard hydrogenolysis (e.g., with zinc dust). iris-biotech.de

The table below summarizes the characteristics and cleavage conditions for the original Z-group and several common alternatives that can be used to modify the N-terminus of the Ala-Ala-pNA core structure.

| Protecting Group | Abbreviation | Structure | Cleavage Reagents | Stability |

| Benzyloxycarbonyl | Z, Cbz | H₂/Pd/C; HBr/AcOH; TFMSA | Stable to mild acid/base, TFA, piperidine | |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Stable to base, catalytic hydrogenolysis | |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20-50% Piperidine in DMF | Stable to acid, catalytic hydrogenolysis | |

| Acetyl | Ac | Not typically cleaved | Stable under most synthetic conditions | |

| Isonicotinyloxycarbonyl | iNoc | Zn/AcOH; Catalytic Hydrogenation | Stable to strong acid (TFA) and base | |

| Trifluoroacetyl | Tfac | Sodium Borohydride (NaBH₄) | Stable to acid and base |

This table provides a summary of common N-terminal protecting groups and their standard cleavage conditions. thermofisher.comhighfine.comtotal-synthesis.comiris-biotech.degoogle.com

By employing this strategy of deprotection followed by reprotection or acylation, a wide range of this compound analogues can be systematically synthesized. For example, enzymatic studies have utilized substrates with various N-terminal acyl groups, such as succinyl (Suc), to investigate enzyme specificity. pharm.or.jpcuni.cz The synthesis of such analogues, for example Suc-Ala-Ala-Ala-pNA, involves coupling a succinylated amino acid or succinylating the N-terminus of a peptide fragment. pharm.or.jp This highlights how modification of the N-terminal group is a fundamental tool for exploring structure-activity relationships in peptide-based chemical probes.

Enzymatic Hydrolysis and Kinetic Analysis of Z Ala Ala Pna

Principles of Spectrophotometric Monitoring of p-Nitroaniline Release

The enzymatic cleavage of Z-Ala-ala-pNA results in the liberation of p-nitroaniline (pNA). This product is a chromophore, meaning it absorbs light at a specific wavelength. The release of pNA can be continuously monitored using a spectrophotometer, typically at a wavelength of 405 nm or 410 nm. nih.govnih.gov The increase in absorbance at this wavelength is directly proportional to the concentration of pNA released, allowing for the real-time measurement of enzyme activity. nih.gov The molar extinction coefficient of p-nitroaniline at 410 nm is approximately 7,126 M⁻¹ cm⁻¹, a value used to convert absorbance units to the concentration of the product formed. nih.gov This method provides a sensitive and continuous assay for determining the initial rates of an enzymatic reaction. nih.gov

Determination of Steady-State Kinetic Parameters

The enzymatic hydrolysis of this compound often follows Michaelis-Menten kinetics. researchgate.netnih.gov This model describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The Michaelis-Menten equation is given by:

v₀ = (Vmax * [S]) / (Km + [S])

By measuring the initial rates of pNA formation at various concentrations of this compound, a plot of reaction velocity versus substrate concentration can be generated and fitted to the Michaelis-Menten equation using non-linear regression analysis. nih.govresearchgate.net This allows for the determination of the kinetic parameters Vmax and Km.

The Michaelis constant (Km) is a measure of the affinity of an enzyme for its substrate. A lower Km value indicates a higher affinity. For the hydrolysis of this compound, the Km is determined from the Michaelis-Menten plot and represents the substrate concentration at which the reaction rate is half of Vmax. msu.rumsu.ru For instance, the Km for the hydrolysis of Z-Ala-Ala-Leu-pNA by subtilisin was found to be 25 µM. msu.ru However, factors such as the presence of organic solvents like dimethylformamide can influence the apparent Km value. nih.gov

The catalytic rate constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is calculated from the Vmax using the equation:

kcat = Vmax / [E]t

where [E]t is the total enzyme concentration.

The specificity constant (kcat/Km) is a measure of the catalytic efficiency of an enzyme. It reflects how efficiently an enzyme converts a substrate to a product at low substrate concentrations. A higher kcat/Km value indicates a more efficient enzyme. For example, the hydrolysis of Z-Ala-Ala-Leu-pNA by a protease from Bacillus sp. No. AH-101 showed a kcat of 109.3 s⁻¹ and a kcat/Km of 1888.1 s⁻¹mM⁻¹. tandfonline.com

Here is a table summarizing kinetic parameters for the hydrolysis of various synthetic substrates by the No. AH-101 protease:

| Substrate | Km (mM) | kcat (sec⁻¹) | kcat/Km (sec⁻¹mM⁻¹) |

|---|---|---|---|

| Z-Ala-Ala-Leu-pNA | 0.058 | 109.3 | 1888.1 |

| Z-Gly-Gly-Leu-pNA | 0.500 | 120.9 | 243.2 |

| Z-Gly-Pro-Cit-pNA | 0.211 | 2.3 | 11.0 |

| Suc-Ala-Ala-Pro-Leu-pNA | 0.378 | 97.9 | 258.9 |

| Suc-Ala-Ala-Ala-pNA | 0.980 | 6.6 | 6.8 |

Quantification of Apparent Michaelis Constant (K<sub>m</sub>)

Influence of Reaction Conditions on this compound Hydrolysis

The rate of enzymatic hydrolysis of this compound is significantly influenced by the pH of the reaction medium. d-nb.infojmb.or.kr Each enzyme has an optimal pH at which it exhibits maximum activity. For example, a serine proteinase from a Coprinus species showed optimal activity towards Z-Ala-Ala-Leu-pNA at pH 8.5. nih.gov In another study, a recombinant serine proteinase from the hard tick Haemaphysalis longicornis displayed optimal activity for Z-Ala-Ala-Leu-pNA at a pH of 4.0. semanticscholar.org The pH profile of an enzyme is determined by the ionization states of the amino acid residues in the active site and those involved in maintaining the enzyme's three-dimensional structure. acs.org Changes in pH can affect substrate binding and the catalytic mechanism. acs.org For instance, the pH dependence of subtilisin activity on Z-Ala-Ala-Leu-pNA has been studied in the presence of dimethylformamide. msu.ru

Here is a table showing the pH dependence of rHlSP activity on various substrates:

| Substrate | Optimal pH |

|---|---|

| Bz-L-Arg-pNA | 4.0 |

| Z-Ala-Ala-Leu-pNA | 4.0 |

| Suc-Ala-Ala-Ala-pNA | 5.0 |

Temperature Effects on Reaction Rates and Enzyme Stability

The temperature of a reaction environment is a critical factor influencing the rate of enzyme-catalyzed hydrolysis and the structural integrity of the enzyme itself. Generally, as temperature increases, the rate of reaction also increases due to greater kinetic energy of both the enzyme and substrate molecules. This relationship holds until an optimal temperature is reached, beyond which the enzyme's activity rapidly declines as high temperatures induce denaturation and loss of the precise three-dimensional structure essential for catalysis.

The thermal behavior of enzymes acting on alanine-p-nitroanilide substrates demonstrates this principle. For instance, the hydrolysis of alanine (B10760859) peptide p-nitroanilides (X(Ala)n-pNA) by the serine protease thermitase exhibits a complex relationship with temperature. Arrhenius plots for both its esterase and amidase activities are biphasic, showing a distinct break at 30°C followed by a downward bend, indicating a change in the rate-limiting step or enzyme conformation at this temperature. nih.gov

Different proteases exhibit a wide range of optimal temperatures for the hydrolysis of this compound and similar peptide substrates. A recombinant serine proteinase from the hard tick Haemaphysalis longicornis (rHlSP) shows maximum activity at a relatively cool 25°C when hydrolyzing Z-Ala-Ala-Leu-pNA, though it remains active over a broad temperature range of 15°C to 45°C. semanticscholar.orgresearchgate.net In contrast, proteases from thermophilic or alkalophilic microorganisms often function optimally at much higher temperatures. An alkaline protease from Bacillus clausii has an optimal temperature of 60°C, which can be shifted to 70°C with the addition of calcium ions. nih.gov Similarly, a thermostable alkaline protease from Thermoactinomyces sp. E79 displays maximum activity at 70°C. jmb.or.kr A peptidase isolated from jack bean seeds is most active at 60°C. tandfonline.com

Enzyme stability is intrinsically linked to temperature. The aforementioned Thermoactinomyces protease is stable up to 75°C, while the Bacillus clausii enzyme is stable for two hours between 30°C and 40°C, with only a 14% loss of activity at 50°C. nih.govjmb.or.kr The peptidase from jack bean seeds remains stable below 50°C, but its activity is destroyed by prolonged heating at higher temperatures. tandfonline.com These variations highlight the diverse thermal adaptations of enzymes, which dictate their operational range for effective catalysis.

Table 1: Temperature Optima and Stability for Proteases Hydrolyzing this compound and Similar Substrates

| Enzyme | Substrate | Optimal Temperature (°C) | Thermal Stability Notes | Source |

|---|---|---|---|---|

| Thermitase | X(Ala)n-pNA | Biphasic Arrhenius plot with break at 30°C | - | nih.gov |

| rHlSP | Z-Ala-Ala-Leu-pNA | 25 | Active over 15-45°C | semanticscholar.orgresearchgate.net |

| Bacillus clausii Protease | N-Suc-Ala-Ala-Pro-Phe-pNA | 60 (70 with Ca²⁺) | Stable at 30-40°C; 14% activity loss at 50°C | nih.gov |

| Thermoactinomyces sp. E79 Protease | succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 70 | Stable up to 75°C | jmb.or.kr |

| Jack Bean Peptidase | BAPA (did not hydrolyze Z-Ala-Ala-Leu-pNA) | 60 | Stable below 50°C | tandfonline.com |

Impact of Organic Solvents (e.g., Dimethylformamide) on Enzyme Kinetics

Organic solvents are often necessary components in enzymatic assays, primarily to dissolve substrates like this compound that have limited solubility in aqueous solutions. jmb.or.krcaymanchem.comd-nb.info However, the presence of these solvents can significantly alter the enzyme's catalytic activity and kinetics. Dimethylformamide (DMF) is a commonly used solvent for this purpose, and its effects on enzyme kinetics are complex and highly dependent on the specific enzyme and the solvent concentration.

For the thermitase-catalyzed hydrolysis of a related substrate, Z(Ala)2OMe, the kinetic parameters were distinctly affected by DMF. nih.gov While the turnover number (kcat) remained unaffected by DMF concentrations ranging from 5% to 30%, the Michaelis constant (Km) increased logarithmically with the solvent concentration. nih.gov An increase in Km suggests a lower binding affinity between the enzyme and the substrate, indicating that DMF may interfere with the formation of the enzyme-substrate complex.

The effect of DMF is not uniform across all proteases. In the hydrolysis of Z-Ala-Ala-Leu-pNA by subtilisin 72, the addition of more than 20% (v/v) DMF severely diminishes the enzyme's catalytic activity. msu.ru Similarly, subtilisin suspension retains high stability and activity in acetonitrile (B52724)/DMF mixtures with DMF concentrations up to 70%, but residual hydrolytic activity is low in 95% DMF. researchgate.net For the X-prolyl dipeptidyl aminopeptidase (B13392206) (PepX), the addition of 10% DMF to the standard assay buffer (which already contained 5.2% DMF) reduced the enzyme's activity to just 37% of its initial value. plos.org

Conversely, enzyme engineering has produced protease variants with enhanced performance in organic solvents. Through directed evolution, a variant of subtilisin E (13M) was developed that exhibits significantly improved activity in aqueous DMF. oup.com Remarkably, this evolved enzyme is about 25% more active in 20% DMF than in a purely aqueous buffer, and its catalytic efficiency (kcat/Km) is 175 times greater than that of the wild-type enzyme under the same conditions. oup.com This demonstrates that while organic solvents like DMF can be inhibitory, enzymes can be adapted to not only tolerate but thrive in such non-aqueous environments.

Table 2: Effect of Dimethylformamide (DMF) on the Kinetics of this compound Hydrolysis and Related Reactions

| Enzyme | Substrate | DMF Concentration | Observed Kinetic Effect | Source |

|---|---|---|---|---|

| Thermitase | Z(Ala)2OMe | 5-30% | Km increased logarithmically; kcat was unaffected. | nih.gov |

| Subtilisin 72 | Z-Ala-Ala-Leu-pNA | >20% | Severely decreased catalytic activity. | msu.ru |

| Subtilisin E (13M variant) | s-AAPF-pNa | 20% | ~25% more active than in aqueous buffer; kcat/Km increased 175-fold vs. wild type. | oup.com |

| PepX | H-Ala-Pro-pNA | 10% (additional) | Activity reduced to 37% of initial. | plos.org |

| Subtilisin | Z-Ala-Ala-Leu-Phe-pNA (synthesis) | 95% | Low residual hydrolytic activity. | researchgate.net |

Substrate Specificity Profiling Using Z Ala Ala Pna and Its Analogues

Characterization of Protease Specificity with Z-Ala-Ala-pNA

The utility of this compound extends across multiple protease families, enabling researchers to probe and differentiate their enzymatic activities.

Recognition by Serine Proteases (e.g., Subtilisin-like Proteases, Haemaphysalis longicornis Serine Proteinase)

This compound and its analogue, Z-Ala-Ala-Leu-pNA, are well-established substrates for the subtilisin family of serine proteases. medwinpublishers.compeptide.co.jp For instance, subtilisin-like proteases from Bacillus pumilus have demonstrated activity against Z-Ala-Ala-Leu-pNA. medwinpublishers.comnih.gov These enzymes typically hydrolyze peptide bonds containing hydrophobic amino acids like leucine (B10760876) and phenylalanine. medwinpublishers.com A subtilisin-like serine proteinase from Bacillus subtilis also showed high activity with Z-Ala-Ala-Leu-pNA. researchgate.net Similarly, a thermostable alkaline protease from Bacillus sp. No. AH-101 rapidly hydrolyzed Z-Ala-Ala-Leu-pNA. tandfonline.com

In a different biological context, a recombinant serine proteinase from the hard tick Haemaphysalis longicornis (rHlSP) was found to potently hydrolyze Z-Ala-Ala-Leu-pNA, with a maximum activity of 88.2 µmol/min/mg protein. researchgate.netnih.govsemanticscholar.org This enzyme, however, displayed lower efficiency with the substrate Suc-Ala-Ala-Ala-pNA. researchgate.netsemanticscholar.org This highlights the importance of the P1 residue (in this case, Leucine) for optimal substrate recognition by this particular tick protease.

| Enzyme | Source Organism | Substrate | Activity/Observation |

|---|---|---|---|

| Subtilisin-like Protease | Bacillus pumilus | Z-Ala-Ala-Leu-pNA | Active against this substrate. medwinpublishers.comnih.gov |

| Subtilisin-like Serine Proteinase | Bacillus subtilis | Z-Ala-Ala-Leu-pNA | High activity observed. researchgate.net |

| Thermostable Alkaline Protease | Bacillus sp. No. AH-101 | Z-Ala-Ala-Leu-pNA | Rapid hydrolysis. tandfonline.com |

| Haemaphysalis longicornis Serine Proteinase (rHlSP) | Haemaphysalis longicornis | Z-Ala-Ala-Leu-pNA | Max. activity of 88.2 µmol/min/mg. researchgate.netnih.govsemanticscholar.org |

| Haemaphysalis longicornis Serine Proteinase (rHlSP) | Haemaphysalis longicornis | Suc-Ala-Ala-Ala-pNA | Lower hydrolyzing efficiency (18.3 µmol/min/mg). researchgate.netnih.govsemanticscholar.org |

Interaction with Post-Proline Cleaving Enzymes (e.g., Tenebrio molitor peptidases)

Post-proline cleaving enzymes (PPCEs) represent another class of proteases whose specificity can be investigated using this compound analogues. In the yellow mealworm Tenebrio molitor, two post-proline cleaving peptidases, PPCP1 and PPCP2, were isolated. researchgate.net Z-Ala-Ala-Pro-pNA was identified as the most effective substrate for PPCP1. researchgate.net In contrast, PPCP2 showed a preference for Z-Ala-Pro-pNA. researchgate.net

Dipeptidyl peptidase 4 (DPP 4), a proline-specific serine peptidase, has also been characterized in Tenebrio molitor. While the highest rate of hydrolysis for the T. molitor DPP 4 was observed with Arg-Pro-pNA, Ala-Pro-pNA was a better substrate for the human recombinant DPP 4, indicating species-specific differences in substrate preference. nih.gov The digestive system of Tenebrio molitor larvae contains a complex mixture of peptidases, with serine peptidases being more prominent in the alkaline posterior midgut. frontiersin.org

| Enzyme | Source Organism | Substrate | Activity/Observation |

|---|---|---|---|

| Post-proline Cleaving Peptidase 1 (PPCP1) | Tenebrio molitor | Z-Ala-Ala-Pro-pNA | Best substrate for PPCP1. researchgate.net |

| Post-proline Cleaving Peptidase 2 (PPCP2) | Tenebrio molitor | Z-Ala-Pro-pNA | Preferred substrate for PPCP2. researchgate.net |

| Dipeptidyl Peptidase 4 (DPP 4) | Tenebrio molitor | Arg-Pro-pNA | Highest rate of hydrolysis. nih.gov |

| Human Recombinant DPP 4 | Human | Ala-Pro-pNA | Preferred substrate. nih.gov |

Specificity for Cysteine Peptidases (e.g., Serratia proteamaculans Cysteine Protease, Legumain)

While this compound and its direct analogues are primarily used for serine proteases, related compounds with different P1 residues are crucial for characterizing cysteine peptidases. For instance, a cysteine protease from Serratia proteamaculans 94 (SpCP) demonstrated broad substrate specificity, cleaving bonds formed by arginine and various hydrophobic amino acids. nih.gov It effectively hydrolyzed the substrate Z-Ala-Phe-Arg-pNA. nih.gov It is important to note that Serratia proteamaculans also produces metalloproteases, such as arazyme, which are not inhibited by serine or cysteine protease inhibitors. jmb.or.krnih.gov

Legumain, a lysosomal cysteine protease, exhibits strict specificity for asparagine (Asn) at the P1 position. Consequently, substrates like Z-Ala-Ala-Asn-AMC (N-carbobenzyloxy-Ala-Ala-Asn-7-amido-4-methylcoumarin) are employed to measure its activity. Human legumain efficiently cleaves this substrate. The crystal structure of active legumain in complex with a Z-Ala-Ala-AzaAsn-chloromethylketone inhibitor has provided detailed insights into its substrate binding. pnas.orgresearchgate.net

| Enzyme | Source Organism | Substrate | Activity/Observation |

|---|---|---|---|

| Cysteine Protease (SpCP) | Serratia proteamaculans 94 | Z-Ala-Phe-Arg-pNA | Effectively hydrolyzed. nih.gov |

| Legumain | Human | Z-Ala-Ala-Asn-AMC | Efficiently cleaved. |

Analysis of Substrate Preferences for Other Protease Classes

The versatility of synthetic peptide substrates allows for the characterization of a wide array of proteases beyond the major classes. For example, a peptidase from jack bean (Canavalia ensiformis) seeds, which has trypsin-like specificity, did not hydrolyze Z-Ala-Ala-Leu-pNA, indicating a preference for basic amino acids at the P1 position. tandfonline.com In another instance, a serine protease from the fruits of Cudrania cochinchinensis also showed no activity towards Z-Ala-Ala-Leu-pNA, despite being able to hydrolyze other elastase and trypsin substrates. tandfonline.com This demonstrates the high degree of specificity that can be present even within the same protease class.

Mapping Substrate Binding Sites (P1, P1', P2, P3)

The interaction between a protease and its substrate is governed by the fit between the substrate's amino acid residues (denoted as P3, P2, P1, P1', etc.) and the corresponding binding pockets (S3, S2, S1, S1', etc.) on the enzyme. This compound and its analogues are invaluable tools for probing these interactions. In this compound, the first alanine (B10760859) occupies the P2 position, the second alanine is at the P1 position, and the p-nitroanilide group is at the P1' position.

Defining the S1, S2, and S3 Pockets of Target Enzymes

The specificity of a protease is largely determined by the nature of its S1 pocket, which accommodates the P1 residue of the substrate. For serine proteases like trypsin, the S1 pocket is typically deep and negatively charged to bind basic residues like arginine or lysine. mdpi.com In contrast, chymotrypsin (B1334515) has a hydrophobic S1 pocket that favors large aromatic residues.

The hydrolysis of Z-Ala-Ala-Leu-pNA by the Haemaphysalis longicornis serine proteinase suggests that its S1 pocket can accommodate the bulky, hydrophobic side chain of leucine. researchgate.netnih.govsemanticscholar.org The lower activity with Suc-Ala-Ala-Ala-pNA indicates that alanine is a less favorable P1 residue for this enzyme. researchgate.netsemanticscholar.org For the thermostable alkaline protease from Bacillus sp. No. AH-101, the significantly higher kcat/Km for Suc-Ala-Ala-Pro-Leu-pNA compared to Suc-Ala-Ala-Ala-pNA suggests an extended substrate-binding site with at least five subsites. tandfonline.com

In the case of legumain, its S1 pocket is zwitterionic and specifically designed to recognize the asparagine side chain of its substrate. pnas.orgresearchgate.net The structure of legumain complexed with an inhibitor clearly illustrates how the S1 pocket accommodates the P1-Asn residue. pnas.orgresearchgate.net

The S2 and S3 pockets also contribute to substrate binding and specificity. The alanine residues at the P2 and P3 positions of substrates like Z-Ala-Ala-Leu-pNA and Z-Ala-Ala-Asn-AMC serve as probes for the S2 and S3 pockets of the respective enzymes. The efficient hydrolysis of these substrates by various proteases indicates that their S2 and S3 pockets can accommodate small, neutral amino acids like alanine.

Kinetic Discrimination Between Analogues (e.g., Z-Ala-Ala-Pro-pNA vs. Z-Ala-Pro-pNA)

The length of the peptide chain is a critical determinant for substrate recognition and hydrolysis by certain peptidases. Studies on post-proline cleaving peptidases isolated from the midgut of the yellow mealworm, Tenebrio molitor, demonstrate clear kinetic discrimination between the tripeptide substrate Z-Ala-Ala-Pro-pNA and its shorter analogue, the dipeptide Z-Ala-Pro-pNA. researchgate.netmsu.ru

Two distinct enzymes, a prolyl carboxypeptidase (PRCP) and a prolyl oligopeptidase (POP), exhibit opposing preferences. The PRCP, also referred to as PPCP1, preferentially hydrolyzes the longer substrate, Z-Ala-Ala-Pro-pNA. researchgate.netmsu.ru In contrast, the POP enzyme (PPCP2) favors the shorter peptide, Z-Ala-Pro-pNA. researchgate.netmsu.ru This discrimination highlights how enzymes with similar cleavage specificities (post-proline) can be distinguished by their affinity for substrates of varying lengths, which is dictated by the architecture of their respective substrate-binding sites. researchgate.nettandfonline.com

Research data quantifies this preference, showing a five-fold higher initial rate of hydrolysis for Z-Ala-Ala-Pro-pNA compared to Z-Ala-Pro-pNA by the post-proline cleaving peptidase (PRCP) from the anterior midgut of Tenebrio molitor. researchgate.net This indicates that the enzyme's active site is structured to better accommodate a tripeptide sequence. Conversely, for the dipeptidyl peptidase (PPCP2), the dipeptide derivative Z-Ala-Pro-pNA is the superior substrate. researchgate.net

Table 1: Relative Hydrolysis Rates of Proline-Containing Substrates by Tenebrio molitor Post-Proline Cleaving Peptidase

Data illustrates the enzyme's preference for the longer Z-Ala-Ala-Pro-pNA substrate. The initial rate of Z-AAP-pNA hydrolysis is set to 100% for comparison. Data sourced from unpublished work cited in Elpidina et al., 2019. researchgate.net

| Substrate | Relative Initial Rate of Hydrolysis (%) |

|---|---|

| Z-Ala-Ala-Pro-pNA (Z-AAP-pNA) | 100 |

| Z-Ala-Pro-pNA (Z-AP-pNA) | 20 |

| Z-Gly-Gly-Pro-pNA (Z-GGP-pNA) | 15 |

| Z-Gly-Pro-pNA (Z-GP-pNA) | 5 |

| Z-Pro-pNA (Z-P-pNA) | 0 |

| Boc-Pro-pNA | 0 |

| Pro-pNA | 0 |

Comparative Analysis with Other Synthetic and Natural Substrates

The utility and specificity of this compound and its analogues become clearer when compared with a broader range of both synthetic and natural enzyme substrates. Different proteases exhibit distinct patterns of reactivity, influenced by factors such as the amino acid sequence, the length of the peptide, and the nature of the N-terminal blocking group.

A thermostable alkaline protease from Bacillus sp. No. AH-101, for instance, rapidly hydrolyzes substrates designed for subtilisin and elastase, such as Z-Ala-Ala-Leu-pNA and Suc-Ala-Ala-Pro-Leu-pNA, but shows no activity towards typical trypsin or chymotrypsin substrates. tandfonline.com The kinetic efficiency (kcat/Km) for Z-Ala-Ala-Leu-pNA was exceptionally high (1888.1 s⁻¹mM⁻¹), indicating it is a highly effective substrate for this enzyme. tandfonline.com In contrast, a chymotrypsin-like proteinase from Tenebrio molitor showed a nearly five-fold decrease in activity when the N-terminal protecting group was changed from the less hydrophobic pyroglutamyl (Glp) in Glp-Ala-Ala-Leu-pNA to the more hydrophobic benzyloxycarbonyl (Z) in Z-Ala-Ala-Leu-pNA. usda.gov This highlights the significant role of the N-terminal group in substrate binding and catalysis for certain enzymes.

Furthermore, some enzymes are completely inactive towards these substrates. A glycine (B1666218) aminopeptidase (B13392206) from Penicillium citrinum could not hydrolyze Z-L-Ala-L-Ala-Gly-pNA, as it requires a free N-terminal amino group for activity. tandfonline.com Similarly, a deletion mutant of dipeptidyl peptidase-IV (DPP-IV) showed no enzymatic activity towards this compound or Z-Ala-Pro-pNA. uni-halle.de

When compared to natural substrates, the synthetic peptides provide a standardized method for assaying specific proteolytic activities. The Bacillus sp. alkaline protease that efficiently cleaves Z-Ala-Ala-Leu-pNA also actively hydrolyzes gelatin, a natural protein rich in glycine. tandfonline.com It demonstrated specific activities ranging from 3880 to 6050 units/mg-protein on different types of gelatin and also cleaved specific bonds in the oxidized B-chain of insulin. tandfonline.com This correlation between activity on specific synthetic substrates and natural proteins underscores the physiological relevance of studies using compounds like this compound.

Table 2: Kinetic Constants of Bacillus sp. No. AH-101 Protease for Various Synthetic Substrates

This table presents the Michaelis-Menten constant (Km), catalytic constant (kcat), and specificity constant (kcat/Km) for the hydrolysis of various p-nitroanilide substrates, demonstrating the enzyme's substrate preferences. tandfonline.com

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|

| Z-Ala-Ala-Leu-pNA | 0.058 | 109.3 | 1888.1 |

| Z-Gly-Gly-Leu-pNA | 0.500 | 120.9 | 243.2 |

| Suc-Ala-Ala-Pro-Leu-pNA | 0.378 | 97.9 | 258.9 |

| Suc-Ala-Ala-Ala-pNA | 0.980 | 6.6 | 6.8 |

| Z-Arg-pNA | n.d. | n.d. | n.d. |

| Suc-Gly-Gly-Phe-pNA | n.d. | n.d. | n.d. |

*n.d.: not detected

Applications in Biochemical Research Methodologies

Development and Optimization of Enzyme Activity Assays

Z-Ala-Ala-pNA is instrumental in the development and optimization of enzyme activity assays, particularly for proteases. Its defined structure allows for the specific and sensitive detection of proteolytic activity.

Spectrophotometric Assay Development

The core of this compound's application in assay development lies in its role as a chromogenic substrate. The enzymatic hydrolysis of the peptide bond between the alanine (B10760859) residue and the p-nitroanilide moiety releases p-nitroaniline (pNA). echelon-inc.comnih.gov This product has a distinct yellow color and can be quantified by measuring its absorbance at a specific wavelength, typically around 405-410 nm. echelon-inc.comnih.gov This direct relationship between enzyme activity and color change forms the basis of a simple and continuous spectrophotometric assay.

The development of such an assay involves determining optimal conditions for enzyme activity, including pH, temperature, and substrate concentration. For instance, a study on a recombinant serine proteinase from the hard tick Haemaphysalis longicornis (rHlSP) utilized Z-Ala-Ala-Leu-pNA to determine its specific activity, which was found to be 88.2 µmol/min/mg of protein. semanticscholar.org The optimal pH for this enzyme with Z-Ala-Ala-Leu-pNA was 4.0, and the optimal temperature was 25°C. semanticscholar.org

The kinetic parameters of an enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), can also be determined using this compound. By measuring the initial reaction rates at various substrate concentrations, researchers can characterize the enzyme's affinity for the substrate and its catalytic efficiency.

High-Throughput Screening Methodologies for Enzyme Modulation

The simplicity and reliability of the spectrophotometric assay using this compound make it highly suitable for high-throughput screening (HTS) of enzyme inhibitors or activators. chemimpex.comchemimpex.com HTS allows for the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a target enzyme.

In a typical HTS setup, the enzymatic reaction with this compound is performed in multi-well plates, and the absorbance is read using a plate reader. This format enables the simultaneous analysis of hundreds or even thousands of compounds. nih.gov For example, a purification-free, HTE workflow was designed to screen for inhibitors of prolyl oligopeptidase (POP) variants using Z-Ala-Pro-pNA in 384-well plates. nih.gov This methodology allowed for the analysis of hundreds of reactions in less than a day. nih.gov

The data generated from HTS can be used to identify lead compounds for drug discovery or to probe the structure-activity relationships of enzyme modulators. The ability to screen for modulators of proteases is crucial, as these enzymes are implicated in a wide range of physiological and pathological processes.

Utilization in Enzyme Purification and Characterization Protocols

This compound is an indispensable reagent in the purification and characterization of proteases. It provides a straightforward method to track enzymatic activity throughout the various stages of purification and to assess the properties of the isolated enzyme.

Assaying Activity During Chromatographic Fractionation

During the purification of an enzyme from a complex mixture, such as a cell lysate or tissue extract, various chromatographic techniques are employed to separate the target enzyme from other proteins. These techniques include ion-exchange, size-exclusion, and affinity chromatography. atsjournals.orgtrjfas.org

To monitor the success of the purification process, fractions collected from the chromatography column are assayed for enzymatic activity. This compound provides a quick and sensitive way to identify the fractions containing the active enzyme. For example, in the purification of a dipeptidyl peptidase IV from Porphyromonas gingivalis, fractions from a hydroxyapatite (B223615) chromatography column were assayed for their activity against Gly-Pro-pNA to track the enzyme. nih.gov Similarly, during the purification of a serine alkaline protease from Bacillus clausii, DEAE-cellulose chromatography fractions were monitored for proteolytic activity. nih.gov The activity profile across the fractions indicates the elution position of the enzyme and the degree of separation from contaminating proteins.

The following table illustrates how this compound can be used to monitor enzyme purification:

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Purification (Fold) | Yield (%) |

| Crude Extract | 1000 | 2000 | 2 | 1 | 100 |

| Ammonium (B1175870) Sulfate (B86663) Precipitation | 300 | 1800 | 6 | 3 | 90 |

| Ion-Exchange Chromatography | 50 | 1500 | 30 | 15 | 75 |

| Size-Exclusion Chromatography | 10 | 1200 | 120 | 60 | 60 |

| Affinity Chromatography | 2 | 1000 | 500 | 250 | 50 |

This is a representative data table and does not reflect a specific experiment.

Monitoring Enzyme Stability and Expression

This compound is also used to assess the stability of a purified enzyme under various conditions, such as different pH values, temperatures, and the presence of denaturants or inhibitors. nih.govtandfonline.com By incubating the enzyme under these conditions for specific time periods and then measuring the residual activity with this compound, researchers can determine the enzyme's stability profile. For instance, a purified dipeptidyl peptidase IV was found to be stable for 12 hours at 4°C but lost 50% of its activity after one week at the same temperature. nih.gov

Furthermore, in studies involving the recombinant expression of enzymes, this compound can be used to quantify the amount of active enzyme produced. This is particularly important for optimizing expression conditions and for ensuring that the purified recombinant protein is functionally active.

Integration with Immobilized Enzyme Systems

Immobilized enzymes are enzymes that are physically confined or localized in a defined region of space with retention of their catalytic activities, and which can be used repeatedly and continuously. srmist.edu.in this compound plays a role in the characterization and application of these immobilized enzyme systems.

The activity of an immobilized enzyme can be assayed using this compound to determine the efficiency of the immobilization process and to assess the stability of the immobilized enzyme over time and under different reaction conditions. biosynth.com The primary advantage of immobilization is the ease of separation of the enzyme from the reaction mixture, which allows for enzyme reuse and continuous operation. srmist.edu.inacs.org

Immobilized enzymes are used in various industrial applications, including the synthesis of peptides. researchgate.net For example, an immobilized enzyme was used as a catalyst in the synthesis of protected peptides like Z-Ala-Ala-Xaa-Phe-pNA (where Xaa represents different amino acids) in an organic solvent. researchgate.net The use of this compound as a substrate can help in monitoring the progress of such synthetic reactions.

The table below lists some common carriers used for enzyme immobilization:

| Carrier Type | Material Examples | Binding Method |

| Natural Polymers | Agarose, Alginate, Chitosan, Cellulose | Entrapment, Covalent Bonding, Adsorption |

| Synthetic Polymers | Polyacrylamide, Polystyrene, Polyvinyl alcohol | Entrapment, Covalent Bonding |

| Inorganic Materials | Silica, Zeolites, Glass beads | Adsorption, Covalent Bonding |

The choice of carrier and immobilization method depends on the specific enzyme and its intended application. srmist.edu.in

Structural and Mechanistic Insights from Z Ala Ala Pna Interactions

Probing Enzyme Active Site Dynamics and Conformation

The binding of Z-Ala-Ala-pNA and its analogs to proteases offers a means to explore the dynamic events that govern enzyme function. These studies reveal that the active site is not a rigid structure but rather a flexible entity that adapts to the incoming substrate.

Conformational Changes Upon Substrate Binding

The interaction of substrates like this compound with proteases can induce significant conformational changes within the enzyme. These changes are not merely localized to the active site but can involve larger, interdomain movements. For instance, studies on prolyl endopeptidases (PEPs) using the inhibitor Z-Ala-prolinal, an analog of this compound, have shown that the enzyme consists of a catalytic domain and a propeller domain. nih.govpnas.org Substrate binding is thought to occur through a domain-opening mechanism, where the two domains move relative to each other to allow the substrate access to the active site located at their interface. nih.govpnas.org

Evidence from various techniques, including X-ray crystallography and dynamic light scattering, suggests that the free enzyme exists in a more open and flexible state. acs.org Upon binding an inhibitor, the enzyme adopts a more compact and ordered conformation. acs.org This ligand-induced conformational change is a critical component of the catalytic cycle for many enzymes, ensuring proper positioning of the substrate and catalytic residues. acs.org In the case of some proteases, flexible loops at the domain interface become more rigid upon inhibitor binding, highlighting the dynamic nature of substrate recognition and accommodation. acs.org

Role of Interdomain Dynamics in Catalysis

The dynamic interplay between different domains of a protease is often crucial for its catalytic activity. Molecular dynamics simulations of enzymes like prolyl oligopeptidase (POP) have revealed spontaneous opening and closing motions of its domains. nih.gov This "breathing" motion is believed to create a transient port of entry for substrates and correctly orient the catalytic histidine residue for catalysis. nih.gov

Furthermore, interactions at the interface between domains can allosterically regulate enzyme function. acs.org Studies on the enzyme Pin1, which has two domains, have shown that mutations at the interdomain interface can alter substrate binding affinity and catalytic activity, demonstrating that communication between the domains is vital for proper function. acs.org In some enzymes, the binding of a substrate or inhibitor can stabilize the interaction between domains, leading to a more rigid and catalytically competent conformation. acs.org The study of how this compound and similar molecules influence these interdomain dynamics provides valuable insights into the allosteric regulation of protease activity. nih.govacs.org

Contribution to Understanding Catalytic Mechanisms of Proteases

This compound and related chromogenic substrates have been instrumental in elucidating the fundamental chemical steps of protease catalysis. The cleavage of the p-nitroanilide (pNA) group results in a colored product that can be easily quantified, allowing for detailed kinetic analysis of the enzymatic reaction. nih.govechelon-inc.com

Formation of Tetrahedral Intermediates in Serine Proteases

A key feature of the catalytic mechanism of serine proteases is the formation of a transient tetrahedral intermediate. This occurs when the active site serine residue attacks the carbonyl carbon of the scissile peptide bond of the substrate. dcu.ie The study of aldehyde inhibitors, which are analogs of substrates like this compound, has provided direct evidence for the formation and stabilization of such intermediates. nih.gov

For example, the inhibitor Z-Ala-Ala-Phe-CHO reacts with the active site serine of chymotrypsin (B1334515) to form a stable hemiacetal, which mimics the tetrahedral intermediate. nih.gov Similarly, glyoxal (B1671930) inhibitors can form a hemiketal with the active site serine, which is structurally analogous to the tetrahedral intermediate. ucd.ieucd.ie These studies have shown that the enzyme's active site is exquisitely designed to stabilize the negatively charged oxygen (oxyanion) of the tetrahedral intermediate, a key factor in rate enhancement. nih.govucd.ieucd.ie The "oxyanion hole," formed by backbone amide groups, provides hydrogen bonds to stabilize this charge. pnas.org

Identification of Catalytic Triad (B1167595) or Dyad Residues

The catalytic machinery of many proteases involves a "catalytic triad" of amino acid residues, typically an aspartate, a histidine, and a serine. pnas.orgskemman.is In this arrangement, the aspartate orients and polarizes the histidine, which then acts as a general base to activate the serine nucleophile. This compound and its derivatives are valuable tools for probing the roles of these residues.

By performing kinetic assays with this compound at different pH values, the ionization states of key catalytic residues can be inferred. For example, the pH-dependence of the reaction rate can reveal the pKa values of the active site histidine. nih.govacs.org Furthermore, site-directed mutagenesis studies, where one of the triad residues is replaced, can be combined with activity assays using substrates like this compound to confirm the function of each residue. A significant drop in catalytic activity upon mutation provides strong evidence for the involvement of that residue in catalysis. biorxiv.org In some enzymes, a "catalytic dyad" may be present, and similar experimental approaches can be used for its identification.

Development of Protease Inhibitors Based on Substrate Specificity

The information gleaned from studying the interactions of proteases with substrates like this compound is crucial for the rational design of specific and potent inhibitors. Understanding the substrate preferences of a protease allows for the creation of inhibitor molecules that bind tightly to the active site, blocking its function.

Protease inhibitors are often designed as substrate analogs. By modifying the scissile bond or incorporating a reactive group that forms a covalent bond with an active site residue, a substrate can be converted into an inhibitor. For example, replacing the C-terminal carboxyl group of a peptide substrate with an aldehyde or a chloromethyl ketone group can result in a potent inhibitor. nih.govpnas.org

The specificity of an inhibitor is determined by the peptide sequence that mimics the preferred substrate of the target protease. For instance, since chymotrypsin prefers substrates with a large hydrophobic residue at the P1 position, inhibitors incorporating phenylalanine or tyrosine at this position are often effective. pnas.org Kinetic studies using a panel of substrates with different amino acid sequences, including variations of the this compound theme, help to map the substrate specificity of a protease, providing a blueprint for inhibitor design. skemman.istandfonline.com This approach has been widely used in the development of drugs for diseases where proteases are dysregulated. chemimpex.com

Rational Design of Peptidomimetic Inhibitors

The rational design of peptidomimetic inhibitors is a cornerstone of modern drug discovery, aiming to create molecules that mimic the structure of natural peptides to interact with biological targets like enzymes. nih.gov This approach leverages the known interactions between an enzyme and its substrate, such as this compound, to build potent and selective inhibitors. peptide.co.jp The core principle is to retain the key recognition elements of the substrate while modifying its structure to impart inhibitory properties and improved pharmacological characteristics. nih.gov

The design process often begins with the peptide sequence of a known substrate. For enzymes that cleave this compound, the Ala-Ala dipeptide is a key recognition motif. Inhibitor design focuses on mimicking this dipeptide to ensure the molecule fits into the enzyme's active site. nih.gov Modifications often involve replacing the scissile amide bond with a non-hydrolyzable isostere or introducing functional groups that form strong interactions with the enzyme's active site residues. uq.edu.au For instance, incorporating electrophilic "warheads" like aldehydes or ketones can lead to the formation of a covalent bond with a catalytic serine residue in the active site, resulting in potent inhibition. uq.edu.auhzdr.de

Structure-activity relationship (SAR) studies are integral to this process. By systematically altering the inhibitor's structure—for example, by substituting different amino acid mimics at various positions—researchers can map the binding requirements of the enzyme's subsites. uq.edu.auhzdr.de A study on peptidomimetic aminimide inhibitors of porcine pancreatic elastase, for instance, showed that these molecules bind in a similar fashion to the dipeptide substrates from which they were derived, validating the peptidomimetic approach. nih.gov

The development of inhibitors for human cytomegalovirus (HCMV) protease illustrates this rational design process. Researchers started with the natural peptide sequence and selectively substituted amino acid residues, leading to tripeptide inhibitors with significantly increased potency. This highlights how understanding the enzyme's tolerance for different side chains at specific positions (P1, P2, etc.) is crucial for enhancing inhibitory activity. acs.org

The table below presents a selection of peptidomimetic inhibitors and their reported activity against various serine proteases, demonstrating the outcomes of rational design strategies.

| Compound/Inhibitor | Target Enzyme | Inhibition Constant (Ki) / IC50 | Key Structural Features |

| Compound 76 (HCMV Protease Inhibitor) | HCMV Protease | Sub-micromolar | Peptidomimetic with activated carbonyl group |

| Z-Leu-Leu-Leu-H (aldehyde) | Proteasome | Potent Inhibitor | Tripeptide aldehyde |

| Amastatin | Aminopeptidases | Strong Inhibitor | Dipeptide with a non-proteinogenic amino acid |

| Actinonin | Aminopeptidases | Strong Inhibitor | Hydroxamic acid-containing peptide mimic |

Exploiting this compound Cleavage Patterns for Inhibitor Optimization

The enzymatic cleavage of this compound is not just a binary "cleaved or not-cleaved" event; the rate and pattern of cleavage provide invaluable data for optimizing inhibitors. The kinetics of this compound hydrolysis, specifically the Michaelis-Menten constant (Km) and the catalytic rate (kcat), serve as a baseline against which the performance of newly synthesized inhibitors is measured.

Inhibitor optimization is an iterative cycle of design, synthesis, and testing. In this cycle, this compound cleavage assays are a primary screening tool. When a library of inhibitor candidates is synthesized, their ability to reduce the rate of this compound cleavage is quantified. hzdr.de This is typically expressed as an IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

For example, in the development of inhibitors for acyl-peptide hydrolase (APEH), a specific substrate, N-acetyl-L-alanine p-nitroanilide (AANA), was used in biochemical assays to screen a library of peptidomimetics. The screening identified a lead compound that suppressed enzyme activity by over 80%. Subsequent dose-response assays with this lead compound and its variants allowed for a detailed comparison of their efficacy, leading to the identification of the most potent inhibitor. rsc.org

Furthermore, observing how an inhibitor affects the kinetics of this compound cleavage can reveal its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). A classic competitive inhibitor will increase the apparent Km of this compound for the enzyme without affecting the Vmax. This pattern confirms that the inhibitor is binding to the active site and directly competing with the substrate, which is the desired outcome for many rationally designed peptidomimetics. nih.gov

The data gathered from these cleavage assays directly informs the next round of inhibitor design. If an inhibitor shows promising but weak activity, its structure can be modified to enhance its affinity for the enzyme's active site. For instance, if a particular modification leads to a significant drop in the IC50 value against this compound cleavage, it indicates a favorable interaction with the enzyme. This iterative process of using cleavage data to refine inhibitor structure is fundamental to optimizing potency and selectivity. nih.gov

The following table shows kinetic data for the cleavage of various substrates by a chymotrypsin-like proteinase from Tenebrio molitor, illustrating how different peptide sequences, including this compound, are cleaved at different rates. While this compound showed no activity with this specific enzyme, the data for other substrates demonstrate the principle of differential cleavage that underpins inhibitor screening and optimization. usda.gov

| Substrate | Initial Rate (µmol/min) | kcat app (s⁻¹) | Km (mM) | kcat app/Km (s⁻¹ M⁻¹) |

| Suc–Ala–Ala–Pro–Phe–pNA | 9040 | 36.5 | 0.8 | 23040 |

| Suc–Ala–Ala–Pro–Leu–pNA | 1760 | - | - | - |

| Glp–Ala–Ala–Leu–pNA | 734 | - | - | - |

| Z–Ala–Ala–Leu–pNA | 16.1 | - | - | - |

| Z–Ala–Ala–Ala–pNA | 0 | - | - | - |

Advanced Analogues and Reporter Systems

Development of Fluorogenic Z-Ala-ala-pNA Analogues (e.g., (Z-Ala-Ala-Ala-Ala)₂Rhodamine110)

A key advancement in enzyme substrate technology is the creation of fluorogenic analogues. These compounds are engineered to be non-fluorescent or weakly fluorescent until they are cleaved by a specific enzyme, at which point they release a highly fluorescent molecule. This "turn-on" fluorescence provides a direct and highly sensitive measure of enzymatic activity.

A prominent example is (Z-Ala-Ala-Ala-Ala)₂Rhodamine110, a sensitive fluorogenic substrate developed for elastase. caymanchem.commedchemexpress.comapexbt.comcaymanchem.com In its intact form, the substrate is colorless and non-fluorescent. medchemexpress.comapexbt.comeurogentec.com The rhodamine 110 fluorophore is chemically modified with two tetra-alanine peptide chains, each protected by a benzyloxycarbonyl (Z) group. This modification effectively quenches the fluorescence of the rhodamine core. iris-biotech.de When elastase recognizes and cleaves the peptide chains, it liberates the highly fluorescent rhodamine 110 molecule. caymanchem.commedchemexpress.comapexbt.com The first cleavage event leads to a significant increase in fluorescence (approximately 3500-fold), with the second cleavage providing a smaller, subsequent increase. iris-biotech.de This allows for sensitive detection of elastase activity, with excitation typically around 485-497 nm and emission at 520-525 nm. caymanchem.commedchemexpress.comapexbt.comeurogentec.com

| Property | Value | Source(s) |

| CAS Number | 149695-85-2 | caymanchem.comapexbt.comcaymanchem.com |

| Molecular Formula | C₆₀H₆₆N₁₀O₁₅ | caymanchem.comcaymanchem.com |

| Molecular Weight | 1167.2 g/mol | caymanchem.comcaymanchem.com |

| Purity | ≥95% | caymanchem.com |

| Appearance | Crystalline solid | caymanchem.com |

| Solubility | DMSO (2 mg/ml), DMF (2 mg/ml) | caymanchem.comapexbt.com |

| Excitation (cleaved) | 485 - 497 nm | caymanchem.commedchemexpress.comapexbt.comeurogentec.com |

| Emission (cleaved) | 520 - 525 nm | caymanchem.commedchemexpress.comapexbt.comeurogentec.com |

| Target Enzyme | Elastase | caymanchem.commedchemexpress.comapexbt.com |

The design of effective fluorogenic substrates is guided by several key principles aimed at maximizing the signal-to-noise ratio and ensuring specificity. iris-biotech.de Two predominant strategies are employed: the "pro-fluorophore" approach and Förster Resonance Energy Transfer (FRET). iris-biotech.dersc.org

Pro-Fluorophore Approach: This method involves chemically modifying a fluorophore so that its fluorescent properties are masked or "caged." rsc.org The substrate is designed such that the enzyme's catalytic action cleaves the bond holding the masking group, thereby releasing the "uncaged" and highly fluorescent molecule. rsc.org Rhodamine 110-based substrates, like (Z-Ala-Ala-Ala-Ala)₂Rhodamine110, are classic examples. iris-biotech.de In these substrates, the amide bonds linking the peptides to the rhodamine core render it non-fluorescent. iris-biotech.de Enzymatic hydrolysis of these bonds restores the fluorophore's structure and its intense fluorescence. iris-biotech.de Another common fluorophore used in this approach is 7-amino-4-methylcoumarin (B1665955) (AMC), which is non-fluorescent when part of a peptide amide bond but becomes fluorescent upon release. iris-biotech.detaylorandfrancis.com A key consideration in this design is selecting fluorophores that operate in the visible wavelength region to avoid interference from the natural autofluorescence of biological materials, which primarily occurs in the UV spectrum. phiphilux.com

Förster Resonance Energy Transfer (FRET): This principle involves a pair of molecules: a fluorescent donor and a quencher (or an acceptor fluorophore). rsc.orgthermofisher.com The peptide substrate is designed to hold the donor and quencher in close proximity. taylorandfrancis.com When the donor is excited, it transfers its energy non-radiatively to the nearby quencher, preventing the emission of light. thermofisher.com When a protease cleaves the peptide linker, the donor and quencher are separated in space. rsc.orgthermofisher.com This separation disrupts the energy transfer, and the donor's fluorescence is "switched on," allowing it to be detected. rsc.orgthermofisher.com The efficiency of this process is highly dependent on the distance between the donor and quencher. thermofisher.com A common FRET pair used in protease substrates is EDANS (the fluorophore) and Dabcyl (the quencher). iris-biotech.dethermofisher.com

Fluorogenic substrates are invaluable for the real-time monitoring of enzyme activity. scbt.commdpi.com Their high sensitivity and ability to generate a signal continuously as the substrate is consumed allow researchers to follow reaction kinetics from the very beginning. mdpi.comacs.org This is a significant advantage over endpoint assays, which only provide a single snapshot of the reaction.

These substrates are widely used in a variety of applications:

Enzyme Kinetics: They allow for the precise determination of kinetic parameters like the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). acs.orgnih.gov

High-Throughput Screening (HTS): The simplicity and sensitivity of fluorescence-based assays make them ideal for screening large libraries of compounds to identify potential enzyme inhibitors or activators, a crucial process in drug discovery. scbt.commdpi.com

Cellular Imaging: Cell-permeable fluorogenic probes enable the visualization and quantification of specific enzyme activities within living cells and tissues, providing spatiotemporal information about biological processes. scbt.comacs.org

Diagnostics: These assays can be adapted for diagnostic purposes, such as detecting the presence of specific enzymes that serve as disease biomarkers in biological fluids. scbt.comacs.org

The ability to monitor reactions continuously in complex biological systems, such as cell lysates or plasma, with minimal background interference, underscores the power of this technology. mdpi.comacs.org

Principles of Fluorogenic Substrate Design

Exploration of Other Chromogenic/Fluorescent Leaving Groups

While this compound utilizes the chromogenic leaving group p-nitroanilide (pNA), a variety of other reporter groups have been developed, each with distinct advantages and disadvantages. The choice of leaving group is critical as it determines the sensitivity, detection method (colorimetric or fluorometric), and suitability of the substrate for different applications. taylorandfrancis.comnih.gov

p-Nitroanilide (pNA): As a chromogenic leaving group, pNA is cleaved from the peptide substrate to produce p-nitroaniline, a yellow compound that can be quantified by measuring its absorbance, typically around 405 nm. nih.govbiosynth.comnih.gov Assays using pNA-based substrates are straightforward and require a standard spectrophotometer. However, they are generally less sensitive than fluorogenic assays. taylorandfrancis.com

7-Amino-4-methylcoumarin (AMC): AMC is a widely used fluorogenic leaving group. iris-biotech.detaylorandfrancis.comfrontiersin.org When attached to a peptide via an amide bond, it is non-fluorescent. iris-biotech.de Enzymatic cleavage releases the free AMC, which fluoresces brightly with excitation around 380 nm and emission at 460 nm. taylorandfrancis.com While significantly more sensitive than pNA, a drawback of AMC is that its excitation and emission wavelengths fall within the UV/blue range, where autofluorescence from biological molecules like nucleic acids can cause background interference. iris-biotech.dephiphilux.com

7-Amino-4-trifluoromethylcoumarin (AFC): AFC is an analogue of AMC designed to shift the fluorescence to longer wavelengths, reducing potential interference. frontiersin.org

Rhodamine 110 (Rh110): As discussed previously, Rhodamine 110 is a superior fluorophore for many applications. iris-biotech.de Its excitation and emission are in the visible spectrum (approx. 497/520 nm), far from the region of biological autofluorescence. eurogentec.comiris-biotech.de This results in an excellent signal-to-noise ratio, making it one of the most sensitive reporter groups available for protease assays. iris-biotech.de

BODIPY Dyes: These dyes can be used to heavily label protein substrates like casein. dtic.mil In the intact protein, the proximity of the dye molecules to each other results in self-quenching. Protease activity breaks the protein into smaller, dye-labeled peptides, which relieves the quenching and leads to a dramatic increase in fluorescence. thermofisher.comdtic.mil

The following table summarizes the key characteristics of these common leaving groups.

| Leaving Group | Type | Detection Method | Excitation (nm) | Emission (nm) | Key Features | Source(s) |

| p-Nitroanilide (pNA) | Chromogenic | Spectrophotometry | N/A (Abs. ~405) | N/A | Simple, cost-effective; lower sensitivity. | taylorandfrancis.comnih.gov |

| 7-Amino-4-methylcoumarin (AMC) | Fluorogenic | Fluorometry | ~380 | ~460 | High sensitivity; potential for background autofluorescence. | iris-biotech.detaylorandfrancis.comfrontiersin.org |

| 7-Amino-4-trifluoromethylcoumarin (AFC) | Fluorogenic | Fluorometry | ~400 | ~505 | Similar to AMC with slightly shifted spectra. | frontiersin.org |

| Rhodamine 110 (Rh110) | Fluorogenic | Fluorometry | ~497 | ~520 | Very high sensitivity; low background interference. | eurogentec.comiris-biotech.de |

| BODIPY Dyes | Fluorogenic | Fluorometry | Varies by dye | Varies by dye | Used in self-quenching assays with protein substrates. | thermofisher.comdtic.mil |

Future Research Directions and Methodological Innovations

Integration of Z-Ala-ala-pNA with Advanced Spectroscopic Techniques

The conventional use of this compound relies on spectrophotometry, which measures the absorbance of the released p-nitroaniline (pNA) at approximately 405 nm to quantify enzyme activity. echelon-inc.comontosight.ai While robust, this method can be enhanced by integrating the substrate into more advanced spectroscopic platforms for greater sensitivity and real-time analysis in complex environments.

A significant area of development is the creation of biosensors based on Fluorescence Resonance Energy Transfer (FRET). bachem.com FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor fluorophore). bachem.comnih.gov This energy transfer is highly dependent on the distance between the two molecules, typically within a 1-10 nm range. bachem.com

In a potential application, a FRET-based biosensor could be engineered by linking a donor fluorophore, such as Cyan Fluorescent Protein (CFP), and an acceptor fluorophore, like Yellow Fluorescent Protein (YFP), with a peptide linker containing the 'Ala-Ala' sequence from this compound. rsc.org In the uncleaved state, the proximity of the fluorophores allows FRET to occur. Upon cleavage of the linker by a target protease, the donor and acceptor are separated, leading to a measurable decrease in the FRET signal. rsc.org This approach offers several advantages over simple absorbance assays, as detailed in the table below.

| Feature | Conventional Spectrophotometry | FRET-Based Biosensor |

| Principle | Measures absorbance of released pNA chromophore. ontosight.aicaymanchem.com | Measures ratio change in fluorescence emission upon cleavage. rsc.org |

| Sensitivity | Moderate | High |

| Real-time Monitoring | Possible, but can be limited by background noise. | Well-suited for continuous, real-time kinetics in vitro and in vivo. rsc.org |

| Application Scope | Primarily purified enzyme systems and clear buffers. | Can be used in complex biological media and for intracellular imaging. |

| Example System | Elastase activity measured with Suc-Ala-Ala-Ala-pNA. caymanchem.com | Neutrophil elastase detection using a CFP-YFP sensor. rsc.org |

Such FRET-based systems can be adapted to detect a wide range of proteases by modifying the recognition sequence within the linker, suggesting that a this compound-derived sensor could be a powerful tool for high-sensitivity detection. rsc.org

Computational Modeling and Simulation of Enzyme-Substrate Interactions